N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide
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Overview
Description
N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a phenoxy group, a chloro substituent, and an amide linkage. Its unique chemical properties make it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with 4-aminophenyl-2-methylpropanamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time, thereby enhancing efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phenoxy acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, EDC·HCl, HOBt, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
Scientific Research Applications
N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxy group and amide linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methylphenoxyacetic acid
- 2,4-dichlorophenoxyacetic acid
- 2,4,5-trichlorophenoxyacetic acid
Uniqueness
Compared to these similar compounds, N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide exhibits unique properties due to the presence of the amide linkage and the specific arrangement of functional groups. These structural differences contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H21ClN2O3 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(2)19(24)22-16-7-5-15(6-8-16)21-18(23)11-25-17-9-4-14(20)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
KZSCVNUMJOIHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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